4-Chloro-6-(thiophen-2-ylmethyl)-1,3,5-triazin-2-amine
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Overview
Description
4-Chloro-6-(thiophen-2-ylmethyl)-1,3,5-triazin-2-amine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazine derivatives and features a thiophene ring, which is known for its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(thiophen-2-ylmethyl)-1,3,5-triazin-2-amine typically involves the reaction of 2-aminothiophene with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution of chlorine atoms on the cyanuric chloride by the amino group of the thiophene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(thiophen-2-ylmethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The chlorine atom can be substituted by various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-6-(thiophen-2-ylmethyl)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(thiophen-2-ylmethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine: Similar structure but with a pyrimidine ring instead of a triazine ring.
2-Amino-4-chloro-6-(thiophen-2-ylmethyl)pyrimidine: Contains an amino group on the pyrimidine ring.
4-Chloro-6-(thiophen-2-ylmethyl)-1,3,5-triazine: Lacks the amino group on the triazine ring.
Uniqueness
4-Chloro-6-(thiophen-2-ylmethyl)-1,3,5-triazin-2-amine is unique due to its specific combination of a triazine ring with a thiophene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H7ClN4S |
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Molecular Weight |
226.69 g/mol |
IUPAC Name |
4-chloro-6-(thiophen-2-ylmethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H7ClN4S/c9-7-11-6(12-8(10)13-7)4-5-2-1-3-14-5/h1-3H,4H2,(H2,10,11,12,13) |
InChI Key |
DBBNBEQGTOIKLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC2=NC(=NC(=N2)Cl)N |
Origin of Product |
United States |
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